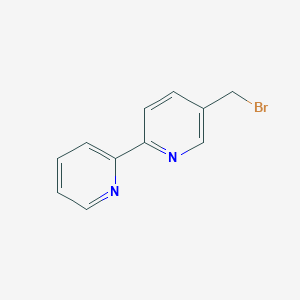

5-(bromomethyl)-2,2'-bipyridine

Description

5-(Bromomethyl)-2,2'-bipyridine is a brominated derivative of 2,2'-bipyridine, a versatile ligand in coordination chemistry and organic synthesis. The bromomethyl group at the 5-position enhances its reactivity, enabling applications in cross-coupling reactions, metal complexation, and functionalization of biomolecules. This article compares its structural, synthetic, and functional properties with similar compounds, including positional isomers (e.g., 6-bromomethyl), halogen variants (e.g., chloromethyl), and derivatives with different substituents (e.g., methyl, dihalomethyl).

Properties

CAS No. |

98007-15-9 |

|---|---|

Molecular Formula |

C11H9BrN2 |

Molecular Weight |

249.11 g/mol |

IUPAC Name |

5-(bromomethyl)-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |

InChI Key |

BUYHNPMBJRJUPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most direct route involves benzylic bromination of 5-methyl-2,2'-bipyridine using N-bromosuccinimide (NBS) under radical initiation. This method leverages the stability of the benzylic radical intermediate, ensuring selective substitution at the methyl group.

Mechanism

-

Initiation : Azobisisobutyronitrile (AIBN) thermally decomposes to generate radicals.

-

Hydrogen Abstraction : A bromine radical abstracts a hydrogen atom from the methyl group, forming a benzylic radical.

-

Bromine Transfer : The radical reacts with NBS, yielding 5-(bromomethyl)-2,2'-bipyridine and succinimide.

Optimization Parameters

-

Solvent : Carbon tetrachloride (CCl₄) or benzene for non-polar radical stability.

-

Temperature : Reflux conditions (60–80°C) to sustain radical chain propagation.

-

Molar Ratios : NBS:substrate = 1.1:1 to minimize polybromination.

Table 1 : Representative Reaction Conditions and Yields

| Substrate | NBS (equiv) | AIBN (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5-Methyl-2,2'-bipyridine | 1.1 | 10 | 80 | 12 | 68–72 |

This method’s efficacy is limited by competing ring bromination, which necessitates rigorous control of reaction time and temperature.

Alkylation of 2,2'-Bipyridine Derivatives

Two-Step Functionalization

An alternative approach involves introducing the methyl group via alkylation followed by bromination.

Step 1: Synthesis of 5-Methyl-2,2'-Bipyridine

Step 2: Bromination of the Methyl Group

-

Reagents : HBr gas or PBr₃ in anhydrous conditions.

-

Challenges : Over-bromination and ring bromination are mitigated by using stoichiometric HBr and low temperatures (0–5°C).

Table 2 : Bromination Efficiency with Different Reagents

| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr | 0 | 6 | 65 | 95 |

| PBr₃ | 25 | 3 | 58 | 88 |

Barton Decarboxylative Bromination

Adaptation for Bromomethyl Synthesis

Though originally developed for aryl bromination, Barton’s method can be modified to introduce bromomethyl groups via decarboxylation of carboxylic acid precursors.

Procedure

-

Synthesis of 5-Carboxymethyl-2,2'-bipyridine : Oxidation of 5-methyl-2,2'-bipyridine with KMnO₄ in acidic media.

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂).

-

Radical Bromination : React with BrCCl₃ and a radical initiator (e.g., AIBN) under UV light.

Key Insight : The radical chain mechanism selectively targets the methylene group adjacent to the carboxylate, yielding this compound after decarboxylation.

Table 3 : Comparative Analysis of Barton’s Method

| Parameter | Result |

|---|---|

| Overall Yield | 52% |

| Reaction Time | 48 h |

| Byproducts | <5% ring-brominated species |

Challenges and Industrial Scalability

Purity Considerations

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form bipyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Coupling Reactions: Palladium catalysts (e.g., PdCl2(PPh3)2) and boronic acids or esters under inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.

Scientific Research Applications

Scientific Research Applications

Coordination Chemistry

5-(Bromomethyl)-2,2'-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are essential in catalysis and electrochemistry. The nitrogen atoms in the bipyridine rings coordinate with metal ions, facilitating chemical transformations and enhancing the reactivity of metal complexes .

Biological Applications

This compound also shows promise in biological contexts. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have indicated that it can inhibit specific enzymes and modulate biological pathways, potentially leading to applications in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that halogenated bipyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other bacteria. The minimum inhibitory concentration (MIC) values demonstrated that these compounds were more effective than their non-halogenated counterparts .

Anticancer Potential

Research exploring the anticancer properties of bipyridine derivatives revealed that compounds containing this structure could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro assays showed significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its metal complexes are particularly valuable in developing sensors and electronic devices due to their enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Positional Isomerism: 5- vs. 6-Bromomethyl-2,2'-Bipyridine

The position of the bromomethyl group significantly impacts reactivity and synthetic utility.

Key Insight : The 5-position offers higher efficiency in peptide alkylation, likely due to steric and electronic effects. The 6-isomer is synthetically accessible but less explored in catalysis.

Halogen Variation: Bromo vs. Chloromethyl Derivatives

Bromine’s superior leaving group ability enhances reactivity compared to chlorine.

Key Insight : Bromomethyl derivatives are favored in cross-coupling and ligand syntheses due to faster reaction kinetics .

Mono- vs. Di-Substituted Derivatives

Di-substituted compounds enable complex architectures but may introduce steric challenges.

Key Insight: Di-substituted derivatives are critical for supramolecular chemistry and materials science, while mono-substituted analogs are ideal for targeted modifications .

Coordination Chemistry

- Ru/Au Heterobimetallic Complexes : The bromomethyl group in this compound facilitates attachment of Au-NHC units, retaining photophysical properties of [Ru(bipy)₃]²⁺ while introducing biological activity .

- Lanthanide Complexes : 5,5'-Bis(bromomethyl) derivatives serve as precursors for luminescent lanthanide quasi-lanterns .

Q & A

Q. What are the common synthetic routes for 5-(bromomethyl)-2,2'-bipyridine?

The compound is typically synthesized via a two-step procedure:

- Step 1: Reduction of a precursor (e.g., 5-methyl-2,2'-bipyridine) using NaBH₄ in ethanol at 85°C to yield 5-(hydroxymethyl)-2,2'-bipyridine .

- Step 2: Bromination of the hydroxymethyl group using PBr₃ in dry dichloromethane (DCM) at room temperature, followed by purification via column chromatography . Alternative routes include Negishi cross-coupling to prepare methyl-substituted precursors, which are subsequently brominated .

Q. How is the purity and structure of this compound validated?

Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns and bromomethyl group presence .

- Mass spectrometry (MS) : For molecular weight verification .

- Elemental analysis : To ensure stoichiometric purity .

- X-ray crystallography : Used in related bromomethyl-bipyridine derivatives to confirm structural rigidity (e.g., rod-like ligands in coordination polymers) .

Q. What are the primary applications of this compound in coordination chemistry?

The bromomethyl group serves as a reactive handle for:

- Functionalizing ligands with pendant groups (e.g., sulfinyl or acetylphenoxy moieties) via nucleophilic substitution .

- Constructing supramolecular architectures, such as lanthanide quasi-lanterns or Re(I)-Ru(II) photocatalysts, by bridging metal centers .

Advanced Research Questions

Q. How can competing side reactions during bromination be mitigated?

- Controlled reaction conditions : Slow addition of PBr₃ at 0°C minimizes overheating and byproduct formation .

- Solvent selection : Dry DCM prevents hydrolysis of PBr₃, which could reduce bromination efficiency .

- Purification : Silica gel chromatography effectively separates brominated products from unreacted precursors or dimerized byproducts .

Q. What strategies enhance the stability of metal complexes derived from this compound?

Stability is influenced by:

- Substituent effects : Electron-withdrawing groups (e.g., bromomethyl) increase metal-ligand bond strength by polarizing the bipyridine π-system .

- Co-ligand choice : Bulky co-ligands (e.g., triphenylphosphine) sterically protect the metal center from decomposition .

- Solvent compatibility : Non-coordinating solvents (e.g., toluene) prevent ligand displacement in Re(I) or Ru(II) complexes .

Q. How does this compound enable controlled polymerization?

The bromomethyl group acts as an initiator in atom transfer radical polymerization (ATRP):

- Mechanism : The C-Br bond undergoes homolytic cleavage to generate radicals, propagating polymer chains .

- Applications : Used to synthesize bipyridine-functionalized polymers for optoelectronic materials .

Q. What challenges arise in synthesizing bis(bromomethyl)-2,2'-bipyridine derivatives?

- Regioselectivity : Simultaneous bromination of two methyl groups requires precise stoichiometry to avoid over-bromination .

- Purification : Bis-substituted products often co-elute with mono-substituted byproducts, necessitating gradient elution in chromatography .

Key Methodological Insights

- Synthesis Optimization : Use NaBH₄ for selective hydroxymethyl group reduction, avoiding over-reduction of the bipyridine ring .

- Ligand Design : Bromomethyl groups enable post-synthetic modification (e.g., Suzuki coupling) to attach fluorophores or catalytic moieties .

- Contradictions in Data : Conflicting reports on bromination efficiency highlight the need for rigorous solvent drying and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.